molecular formula C15H16BrNO4 B15002546 2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate

2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate

Cat. No.: B15002546
M. Wt: 354.20 g/mol
InChI Key: IZVFJDJHMZQLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate is an organic compound that features a bromophenyl group, an oxoethyl group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate typically involves the condensation of 4-bromophenylacetic acid with acetylamino-3-methylbut-2-enoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl and acetylamino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate is unique due to the presence of both the oxoethyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-acetamido-3-methylbut-2-enoate

InChI

InChI=1S/C15H16BrNO4/c1-9(2)14(17-10(3)18)15(20)21-8-13(19)11-4-6-12(16)7-5-11/h4-7H,8H2,1-3H3,(H,17,18)

InChI Key

IZVFJDJHMZQLNU-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.